Product packaging for Methyl 5-isoquinolinecarboxylate(Cat. No.:CAS No. 16675-59-5)

Methyl 5-isoquinolinecarboxylate

Cat. No.: B169681
CAS No.: 16675-59-5
M. Wt: 187.19 g/mol
InChI Key: AYIKNXKAUAUIBW-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold as a Privileged Structure in Drug Discovery and Natural Products

The isoquinoline framework is widely recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.orgnih.gov This term denotes a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. rsc.org The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a significant focus of research in organic synthesis and drug development. rsc.orgnih.gov

In nature, the isoquinoline core is a key component of numerous alkaloids found in various plant families. nih.gov These naturally occurring compounds, often possessing chirality at the C-1 position of the tetrahydroisoquinoline ring, have historically been a rich source of medicinally important molecules. nih.gov The first isoquinoline alkaloid to be isolated was morphine from the opium poppy in the early 19th century, a discovery that laid the foundation for the extensive exploration of this class of compounds. nih.gov

The significance of the isoquinoline scaffold extends beyond natural products. Synthetic chemists have developed numerous methods to construct and functionalize the isoquinoline ring system, leading to the creation of vast libraries of compounds for drug screening. rsc.orgbohrium.com The versatility of this scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties. rsc.orgsemanticscholar.org This adaptability has cemented the isoquinoline core as a crucial element in modern medicinal chemistry. rsc.org

Broad Spectrum of Pharmacological Relevance of Isoquinoline Derivatives

Derivatives of isoquinoline exhibit an exceptionally broad range of pharmacological activities, making them relevant to numerous therapeutic areas. nih.govnih.govnih.gov This wide-ranging bioactivity is a direct consequence of the scaffold's ability to interact with a diverse set of biological targets. rsc.org

Historically and in modern medicine, isoquinoline derivatives have been utilized for their potent analgesic properties, with morphine and codeine being prime examples. nih.govsemanticscholar.org Beyond pain management, these compounds have demonstrated significant efficacy in a variety of other applications.

Table 1: Pharmacological Activities of Isoquinoline Derivatives

Pharmacological ActivityDescriptionReferences
Anticancer Isoquinoline derivatives have shown the ability to target cancer cells through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interruption of cell migration. semanticscholar.orgresearchgate.netresearchgate.net semanticscholar.orgresearchgate.netresearchgate.net
Antimicrobial This class of compounds exhibits activity against a wide range of pathogens, including bacteria, fungi, and viruses. nih.govwisdomlib.org Berberine, for instance, is a well-known antibacterial agent. nih.gov nih.govwisdomlib.org
Anti-inflammatory Many isoquinoline alkaloids possess anti-inflammatory properties, with some acting as inhibitors of key inflammatory pathways. nih.govmdpi.commdpi.com nih.govmdpi.commdpi.com
Antiviral Research has highlighted the potential of isoquinoline derivatives as antiviral agents, with activity reported against viruses such as HIV. mdpi.comnih.govresearchgate.net mdpi.comnih.govresearchgate.net
Neuroprotective Certain isoquinoline compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's due to their ability to inhibit the aggregation of Aβ peptides. researchgate.net researchgate.net
Other Activities The pharmacological relevance of isoquinolines also extends to antimalarial, antidiabetic, antioxidant, and antiparasitic activities, among others. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in alkaloids like the lamellarins, has shown promise as an antitumor and antiretroviral agent. nih.govresearchgate.net The diverse biological activities of isoquinoline alkaloids continue to be an active area of research, with new compounds and therapeutic applications being discovered regularly. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B169681 Methyl 5-isoquinolinecarboxylate CAS No. 16675-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl isoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIKNXKAUAUIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310405
Record name Methyl 5-isoquinolinecarboxylate
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16675-59-5
Record name 16675-59-5
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Record name Methyl 5-isoquinolinecarboxylate
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Record name methyl isoquinoline-5-carboxylate
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Mechanistic Investigations and Molecular Target Elucidation

Receptor-Ligand Interaction Mechanisms

The primary molecular target of Methyl 5-isoquinolinecarboxylate is the cAMP-dependent protein kinase A (PKA). The precise binding mechanism has been detailed through X-ray crystallography studies, specifically the Protein Data Bank (PDB) entry 6Y89, which captures the crystal structure of PKA co-crystallized with this compound and a peptide inhibitor, PKI (5-24). rcsb.org

This structural data reveals that this compound lodges within the ATP-binding pocket of the PKA catalytic subunit. The isoquinoline (B145761) ring system forms key interactions with the hinge region of the kinase, a common feature for kinase inhibitors. The methyl ester group and the nitrogen atom of the isoquinoline core are positioned to form hydrogen bonds and van der Waals interactions with specific amino acid residues lining the active site. These interactions effectively block the binding of ATP, thereby preventing the phosphotransferase activity of the enzyme.

The binding of this compound induces a specific conformational state in the PKA enzyme. This interaction is characterized by a high degree of complementarity between the ligand and the receptor's binding site, leading to its inhibitory effect. The affinity and specificity of this interaction are critical determinants of its biological activity.

Table 1: Crystallographic Data for this compound in Complex with PKA
ParameterValueReference
PDB ID6Y89 rcsb.org
Resolution1.56 Å rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Interacting LigandsThis compound, PKI (5-24) peptide rcsb.org

Modulation of Cellular Signaling Pathways

The inhibition of PKA by this compound has significant implications for the regulation of cellular signaling pathways in which PKA plays a crucial role. One of the most prominent pathways affected is the Hedgehog (Hh) signaling pathway. nih.gov

In the absence of the Hedgehog ligand, PKA is active and plays a repressive role in the pathway. nih.gov It phosphorylates the Gli family of transcription factors (Gli2 and Gli3), which are key effectors of the Hh pathway. nih.gov This phosphorylation event primes the Gli proteins for proteolytic processing into repressor forms, which then translocate to the nucleus and inhibit the transcription of Hh target genes. embopress.org

By inhibiting PKA, this compound disrupts this repressive mechanism. The reduction in PKA activity prevents the phosphorylation and subsequent cleavage of Gli proteins. nih.gov This leads to the accumulation of the full-length, activator forms of Gli, which can then enter the nucleus and promote the expression of Hh target genes. nih.govnih.gov This modulation of the Hh pathway can have profound effects on cellular processes such as proliferation and differentiation, as the Hh pathway is a critical regulator of embryonic development and tissue homeostasis. nih.govembopress.org The ability of this compound to modulate the Hh pathway through PKA inhibition highlights its potential as a chemical tool to study and potentially influence Hh-dependent biological processes. nih.gov

Table 2: Effect of this compound on the Hedgehog Signaling Pathway
Molecular EventEffect of this compoundReference
PKA ActivityInhibited rcsb.org
Gli Protein PhosphorylationDecreased nih.gov
Gli Protein Processing to Repressor FormInhibited embopress.org
Hedgehog Target Gene ExpressionPotentially Increased nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Functionalization of the Isoquinoline (B145761) Carboxylate Core

The isoquinoline carboxylate core is a versatile scaffold that allows for systematic functionalization at various positions. mdpi.com This process is crucial for exploring the chemical space around the core structure to identify derivatives with enhanced biological activity. mdpi.comrsc.org Synthetic strategies, such as the Bischler-Napieralski reaction followed by cyclization, are commonly employed to construct the fundamental isoquinoline framework. rsc.orgmdpi.com This foundational structure can then be subjected to a variety of chemical reactions to introduce diverse functional groups.

Researchers have successfully synthesized a range of isoquinoline derivatives by modifying the core structure. For instance, palladium-catalyzed aminocarbonylation has been used to create a library of isoquinoline-1-carboxamides. mdpi.com This method has proven effective with various amines, including simple primary and secondary amines, as well as more complex amino acid esters and aromatic amines, highlighting the adaptability of the isoquinoline core to different synthetic transformations. mdpi.com Furthermore, rhodium-catalyzed annulation reactions have been employed to generate functionalized isoquinolone derivatives, demonstrating the core's capacity for complex chemical modifications. mdpi.com These systematic functionalizations provide a diverse set of compounds that are essential for comprehensive SAR studies.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the isoquinoline carboxylate ring system and its appended groups have a profound impact on the biological potency and selectivity of the resulting compounds. jst.go.jpresearchgate.netbohrium.com SAR studies have revealed that even minor modifications can lead to significant changes in activity. preprints.org

Halogenated Aromatic Substituents

The introduction of halogen atoms to aromatic substituents is a common strategy in medicinal chemistry to modulate a compound's properties. In the case of isoquinoline derivatives, halogenation has been shown to significantly influence biological activity. For example, the incorporation of a chlorine atom on a terminal phenyl ring of certain isoquinoline derivatives led to a notable increase in both binding potency and functional activity in CRTH2 antagonist assays. jst.go.jp Specifically, chloro-substitution at the 2-, 3-, or 4-position of the phenyl group resulted in compounds with enhanced inhibitory concentrations (IC50 values). jst.go.jp

Similarly, in a series of quinoline-4-carbohydrazide (B1304848) derivatives, the presence of a bromine atom on the phenyl ring at the 2-position was a key feature of the synthesized compounds, which were investigated as potential microbial DNA gyrase inhibitors. nih.gov The strategic placement of halogens can also impact lipophilicity, which in turn can affect a compound's ability to cross biological membranes and interact with its target. mdpi.com For instance, in a study of 8-hydroxyquinoline (B1678124) derivatives, halogen atom substituents at various positions increased the lipophilicity of the products. mdpi.com

Table 1: Impact of Halogenated Phenyl Substituents on CRTH2 Antagonist Activity

CompoundPhenyl SubstituentBinding IC50 (nM)Functional IC50 (nM)
9h Unsubstituted--
9j 2-Cl2.428
9k 3-Cl3.821
9l 4-Cl2.112
Data sourced from a study on isoquinoline derivatives as CRTH2 antagonists. jst.go.jp

Alkyl and Aryl Substituents

The addition of alkyl and aryl groups to the isoquinoline scaffold is another critical aspect of SAR studies. The size, shape, and electronic properties of these substituents can dramatically alter the compound's interaction with its biological target. rsc.orgarabjchem.org For instance, in the development of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs, the lipophilicity and the shape of the substituent at the N-2 position were found to have a profound effect on potency. rsc.org While an iso-butyl substitution led to better potency, it was also associated with metabolic instability. rsc.org

In another study, the introduction of various aryl substituents at the C-1 position of 3,4-dihydroisoquinolines was explored. It was observed that electron-withdrawing substituents in the para-position of the aryl group resulted in higher yields and shorter reaction times in certain chemical transformations, a finding that was contrary to previous observations. researchgate.net The synthesis of tetrahydrothieno[2,3-c]isoquinolines with different substituents at the 2-position, including amino and pyrrolyl groups, has also been reported, leading to compounds with promising antimicrobial activities. acs.org These examples underscore the importance of systematically exploring a wide range of alkyl and aryl substituents to optimize biological activity.

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining biological activity. ontosight.ai The specific spatial orientation of functional groups can dictate how a molecule interacts with its target, such as an enzyme or receptor. ontosight.ai For isoquinoline derivatives, the presence of chiral centers can lead to enantiomers or diastereomers with significantly different pharmacological profiles.

For example, in a series of tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase (MMP) inhibitors, the chirality of the molecule was a key factor investigated in systematic studies. nih.gov The rigid 1,2,3,4-tetrahydroisoquinoline scaffold provides a defined geometry, and the stereochemistry at its chiral centers influences the orientation of substituents that interact with the enzyme's binding site. nih.gov Similarly, SAR studies on certain isoquinoline derivatives targeting Ca2+ influx inhibition revealed that the S-configuration at the α-position of a benzylic amine was superior to the R-configuration. science.gov The diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid further highlights the importance of controlling stereochemistry to obtain biologically active compounds. mdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in rational drug design aimed at discovering novel chemical entities with improved properties. nih.govuniroma1.itnih.gov Scaffold hopping involves replacing the central core of a molecule with a different chemical framework while maintaining the essential spatial arrangement of key functional groups required for biological activity. uniroma1.it This approach can lead to compounds with different intellectual property, improved pharmacokinetic profiles, or novel biological activities. uniroma1.itresearchgate.net

Bioisosteric replacement, a related concept, involves the substitution of one functional group with another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. nih.gov For example, in the development of melatonin (B1676174) receptor ligands, the naphthalene (B1677914) ring of the lead compound agomelatine (B1665654) was subjected to bioisosteric modulation, leading to the synthesis of isoquinoline and tetrahydroisoquinoline derivatives. nih.govresearchgate.net This replacement resulted in potent agonists and partial agonists with nanomolar binding affinities. nih.gov While the introduction of the nitrogen atom in the isoquinoline ring led to a decrease in binding affinity for melatonin receptors, it also resulted in a notable improvement in pharmacokinetic properties. nih.gov The application of these strategies to the methyl 5-isoquinolinecarboxylate scaffold can open up new avenues for the discovery of innovative therapeutic agents. rsc.org

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt, provides valuable insights into how a ligand binds to its receptor. nih.gov The flexibility or rigidity of a molecule can influence its ability to adopt the optimal conformation for binding. nih.gov

For tetrahydroisoquinoline-based inhibitors, the rigid scaffold provides an ideal geometry for the precise positioning of functional groups within the binding site of the target enzyme. nih.gov X-ray crystallography and 3D-QSAR studies have been employed to understand the binding modes of these inhibitors and to guide the design of new analogs with improved affinity. nih.gov In some cases, greater flexibility can be advantageous, allowing a molecule to adapt to the binding site, especially in mutant strains of a target. nih.gov For certain quinoline (B57606) derivatives, conformational analysis revealed that more flexible compounds could form multiple conformations, leading to a better fit at the binding site and increased inhibitory potency. nih.gov Therefore, a thorough understanding of the conformational preferences of this compound derivatives is essential for the rational design of potent and selective biological agents.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules. scirp.org

In the study of isoquinoline (B145761) and related heterocyclic systems, DFT calculations are routinely used to fully optimize molecular structures, localize minima and maxima on the potential energy surface, and calculate ground state energies. researchgate.net A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) to achieve a reliable description of the molecule's geometry and energetics. researchgate.netrsc.orgnih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity. rsc.org

Table 1: Common Methodologies in DFT Calculations for Heterocyclic Compounds

Parameter Method/Basis Set Application Reference
Functional B3LYP Calculation of electronic structure, geometry optimization, and energy. researchgate.netnih.gov
Basis Set 6-311++G(d,p) Provides a flexible description of electron distribution for accurate results. researchgate.netrsc.orgnih.gov
Task Structure Optimization Finding the lowest energy (most stable) conformation of the molecule. nih.gov
Task Frequency Calculations Confirming optimized structures as true energy minima and predicting vibrational spectra. researchgate.netnih.gov

The electronic structure of a molecule dictates its chemical behavior. DFT is used to analyze the distribution of electrons and the composition of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For isoquinoline derivatives, analysis of these frontier orbitals helps to identify regions susceptible to electrophilic or nucleophilic attack, providing insights into potential reaction mechanisms. researchgate.netrsc.org For example, studies on related quinazolin-one derivatives have shown that oxygen atoms and the π-system often serve as primary electron donor sites for electrophilic attack. rsc.org

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. By performing frequency calculations on an optimized molecular structure, it is possible to predict the vibrational spectra, such as Infrared (IR) and Raman spectra. nih.gov

For instance, in a study of 6-methyl-1,2,3,4-tetrahydroquinoline, a related heterocyclic compound, DFT calculations using the B3LYP/6-311+G(**) basis set were employed to predict its solid-phase FTIR and Raman spectra. nih.gov The calculated frequencies showed close agreement with the experimentally observed spectra after the application of scaling factors. This predictive capability is invaluable for assigning specific vibrational modes to observed spectral bands and confirming the molecular structure. nih.gov While Methyl 5-isoquinolinecarboxylate lacks a V=O bond, the same principles would apply to predicting the stretching frequency of its ester carbonyl group (C=O).

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates. researchgate.netnih.gov

For derivatives of the isoquinoline scaffold, molecular docking has been used to investigate their potential as inhibitors for various biological targets. In one study, isoquinolinium-5-carbaldoximes were docked into the active sites of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) to rationalize their activity as enzyme reactivators. researchgate.net Such simulations can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the target's active site. researchgate.netresearchgate.net The results are often quantified by a docking score, which estimates the binding affinity, with more negative scores typically indicating stronger binding. rsc.orgnih.gov

Table 2: Example of Molecular Docking Application for Isoquinoline Derivatives

Target Protein PDB ID Ligand Class Key Finding Reference
Acetylcholinesterase (AChE) 4ey7 Isoquinolinium-5-carbaldoximes Predicted binding modes helped rationalize in vitro reactivation data. researchgate.net
Butyrylcholinesterase (BChE) 4bds Isoquinolinium-5-carbaldoximes In silico results showed future directions for designing potent BChE reactivators. researchgate.net
Matrix Metalloproteinases (MMPs) - Tetrahydroisoquinoline-4-carboxylates Docking studies supported the design of novel antiproliferative agents. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the complex. nih.govnih.gov

MD simulations are often performed following docking to validate the predicted binding mode. rsc.orgmdpi.com Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms measures the deviation from the initial docked pose; a stable RMSD value over the simulation time suggests that the complex is in equilibrium and the binding is stable. mdpi.comnih.gov The RMSF measures the fluctuation of individual residues, highlighting flexible regions of the protein and key residues that maintain stable interactions with the ligand. mdpi.com Studies on related quinazoline (B50416) and quinoline (B57606) derivatives have used MD simulations of up to 200 nanoseconds to confirm the stability of ligand-protein complexes. rsc.orgmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.com The goal is to develop a predictive model that can estimate the activity of novel, unsynthesized compounds. mdpi.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to correlate these descriptors with the observed activity. nih.govresearchgate.net For isoquinoline derivatives, QSAR studies have been conducted to model their activity as, for example, inhibitors of the AKR1C3 enzyme, which is relevant in cancer. japsonline.com The resulting models highlight which molecular properties (descriptors) are most important for the desired biological activity. A robust QSAR model is characterized by strong statistical validation metrics, such as a high squared correlation coefficient (R²) and a high predictive R² (R²pred) for an external test set. mdpi.com

Prediction of Molecular Descriptors Relevant to Biological Activity (e.g., Lipophilicity)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be physicochemical, topological, or electronic in nature and are crucial for QSAR modeling and for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govmdpi.com

Table 3: Common Molecular Descriptors and Their Significance

Descriptor Abbreviation Significance Reference
Partition Coefficient (log) logP Measures lipophilicity; affects absorption and distribution. mdpi.commdpi.com
Molecular Weight MW Influences size and diffusion properties. Part of Lipinski's rules. jmchemsci.com
Topological Polar Surface Area TPSA Predicts drug transport properties, such as intestinal absorption. nih.gov
Hydrogen Bond Donors HBD Number of N-H or O-H bonds; influences binding and solubility. jmchemsci.com
Hydrogen Bond Acceptors HBA Number of N or O atoms; influences binding and solubility. jmchemsci.com
HOMO/LUMO Energy EHOMO / ELUMO Relates to electronic reactivity and stability. rsc.org

Preclinical Pharmacological and Toxicological Assessment Methodologies

In Vitro Efficacy Assessment Methodologies (e.g., [35S]GTPγS assay)

To determine the functional activity of Methyl 5-isoquinolinecarboxylate at its molecular target, particularly if it is a G protein-coupled receptor (GPCR), the [35S]GTPγS binding assay is a widely used and informative method. This assay measures the direct activation of G proteins upon agonist binding to the receptor, which is one of the earliest events in the signal transduction cascade.

The fundamental principle of the assay is to quantify the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the heterotrimeric G protein. In the inactive state, GDP is bound to the Gα subunit. Agonist stimulation of the GPCR promotes the exchange of GDP for GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer and subsequent downstream signaling. By using the radiolabeled, non-hydrolyzable [35S]GTPγS, the activated state can be trapped and measured.

In a typical experimental setup, cell membranes expressing the target receptor are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS. The amount of radioactivity incorporated into the membranes is then quantified using scintillation counting. An increase in [35S]GTPγS binding above basal levels indicates that the compound is acting as an agonist. From the resulting concentration-response curve, key parameters such as the potency (EC50) and efficacy (Emax) of this compound can be determined.

Early-Stage ADME Profiling Using In Vitro Models

Early assessment of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior in vivo. These in vitro assays help to identify potential liabilities such as poor absorption, rapid metabolism, or inability to cross biological barriers, allowing for early optimization of the chemical structure.

Brain Penetration Prediction (e.g., MDCK-MDR1 cell lines)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human multidrug resistance protein 1 (MDR1) gene, which encodes for the P-glycoprotein (P-gp) efflux transporter, is a well-established in vitro model for predicting BBB penetration. P-gp is a key efflux transporter at the BBB that actively pumps a wide range of substrates out of the brain.

In this assay, MDCK-MDR1 cells are grown to form a confluent monolayer on a semi-permeable membrane, creating a polarized barrier that mimics the BBB. The permeability of this compound is assessed in both directions: from the apical (blood side) to the basolateral (brain side) compartment (Papp A-B) and from the basolateral to the apical compartment (Papp B-A). The ratio of these permeability coefficients (Efflux Ratio = Papp B-A / Papp A-B) indicates whether the compound is a substrate for P-gp. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the brain, which may limit its CNS exposure.

Below is a hypothetical data table illustrating the kind of results obtained from such an assay:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioBrain Penetration Prediction
Control (High Penetration)25.024.50.98High
Control (Low Penetration/P-gp Substrate)1.515.010.0Low
This compound Data not availableData not availableData not availableTo be determined

Metabolic Stability Assessment (e.g., Plasma and S9 Stability)

Metabolic stability is a key factor influencing a drug's half-life and oral bioavailability. In vitro assays using plasma and liver S9 fractions are commonly employed in early screening to assess a compound's susceptibility to degradation by metabolic enzymes.

Plasma stability assays evaluate the potential for hydrolysis by esterases and other enzymes present in blood. The compound is incubated in plasma from different species (e.g., human, rat, mouse) at 37°C, and the concentration of the parent compound is measured over time by LC-MS/MS.

The liver is the primary site of drug metabolism. The S9 fraction is a supernatant prepared from liver homogenate that contains a mixture of both microsomal (Phase I, e.g., cytochrome P450s) and cytosolic (Phase II, e.g., transferases) enzymes. This makes it a comprehensive system for initial metabolic stability screening. In the S9 stability assay, this compound would be incubated with the liver S9 fraction and necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation). The disappearance of the parent compound over time is monitored to determine its in vitro half-life (t½) and intrinsic clearance (CLint).

A representative data table for metabolic stability is shown below:

MatrixSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
PlasmaHumanData not availableNot ApplicableTo be determined
Liver S9HumanData not availableData not availableTo be determined
Liver S9RatData not availableData not availableTo be determined

In Vitro Cytotoxicity Assays Against Normal Cell Lines (e.g., MRC-5)

Assessing the cytotoxic potential of a compound against normal, non-cancerous cell lines is a critical component of early safety profiling. This helps to identify compounds that may have general cellular toxicity, which could translate to adverse effects in vivo. The MRC-5 cell line, derived from normal human fetal lung fibroblasts, is a widely used and accepted model for this purpose.

Cytotoxicity is typically measured using assays that quantify cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. MRC-5 cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). The concentration that inhibits cell growth by 50% (IC50) is then calculated. A high IC50 value is generally desirable, as it indicates low cytotoxicity to normal cells and suggests a potentially wider therapeutic window.

A hypothetical data table for cytotoxicity results would look as follows:

Cell LineCompoundIC50 (µM)Cytotoxicity Classification
MRC-5 (Normal Human Lung Fibroblast)Doxorubicin (Positive Control)0.1High
MRC-5 (Normal Human Lung Fibroblast)This compound Data not availableTo be determined

Conclusion and Future Research Directions

Prospects for the Synthesis of Novel Methyl 5-isoquinolinecarboxylate Analogs

The creation of new molecular structures is the engine of drug discovery. For this compound, future synthetic endeavors will be pivotal in generating a diverse library of analogs for biological screening.

Key Synthetic Strategies:

Modern Catalysis: The use of transition-metal catalysis, photocatalysis, and microwave-assisted synthesis can offer more efficient and environmentally friendly routes to isoquinoline (B145761) derivatives. nih.gov These methods often allow for reactions under milder conditions and can facilitate the construction of complex molecular architectures. nih.gov For instance, ruthenium-catalyzed C-H functionalization and palladium-catalyzed cascade reactions have shown promise in synthesizing substituted isoquinolines. organic-chemistry.org

Structural Diversity: A primary goal will be to introduce a wide range of functional groups at various positions on the isoquinoline core. This structural diversification is essential for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the lead compounds. The introduction of a methyl group, for example, can significantly impact a molecule's potency and selectivity. nih.gov

Synthetic ApproachPotential Advantages
Transition-Metal CatalysisHigh efficiency, broad substrate scope. organic-chemistry.org
PhotocatalysisEnvironmentally benign, mild reaction conditions. nih.gov
Microwave-Assisted SynthesisRapid reaction times, improved yields. nih.gov
Multicomponent ReactionsHigh atom economy, increased molecular complexity.

Exploration of New Therapeutic Applications and Target Validation

The broad bioactivity of the isoquinoline class suggests that this compound analogs could have applications in a variety of diseases. nih.gov A systematic exploration of these potential applications is a critical next step.

The process of target identification and validation is fundamental to modern drug discovery. fiveable.me It involves identifying the specific biomolecules (e.g., enzymes, receptors) with which a compound interacts to produce its therapeutic effect. fiveable.me

Future Research Focus:

High-Throughput Screening (HTS): Screening libraries of this compound analogs against a wide array of biological targets can uncover novel therapeutic opportunities. Given the known activities of other isoquinolines, promising areas for investigation include oncology, neurodegenerative diseases, and infectious diseases. researchgate.netnih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models of disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific target.

Genetic and Proteomic Approaches: Techniques such as gene knockout/knockdown and chemical proteomics can be employed to definitively identify and validate the biological targets of active compounds. nih.gov This validation is crucial to ensure that modulating the target will have a beneficial effect on the disease. fiveable.me

Therapeutic AreaRationale
OncologyMany isoquinoline alkaloids exhibit antitumor properties. researchgate.netresearchgate.net
Neurodegenerative DiseasesSome isoquinolines have shown neuroprotective effects. researchgate.net
Infectious DiseasesThe isoquinoline scaffold is found in various antimicrobial agents. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental approaches has become indispensable in accelerating the drug discovery process. nih.gov This integrated strategy will be vital for the efficient development of drug candidates derived from this compound.

Computational Tools in Drug Discovery:

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations can predict the binding interactions between a ligand (the drug candidate) and its target protein. frontiersin.org This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, guiding the design of more potent molecules.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This information can then be used to design new molecules that fit the pharmacophore and are likely to be active.

The integration of these computational methods with experimental validation creates a powerful, iterative cycle for lead optimization. nih.gov Computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models. This approach de-risks the drug development process and has the potential to significantly reduce the time and cost associated with bringing a new therapeutic to market. nih.gov

Q & A

Q. What are the best practices for archiving and sharing raw data from this compound studies?

  • Methodological Answer :
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Deposit spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv.
  • Provide metadata (e.g., instrument calibration details) to enable replication .

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-isoquinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-isoquinolinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.